REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([OH:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[OH:4].[C:11](OCC)(=[O:16])[CH2:12][C:13]([CH3:15])=O.O>CS(O)(=O)=O>[F:10][C:7]1[CH:6]=[C:5]2[C:3](=[C:2]([F:1])[C:8]=1[OH:9])[O:4][C:11](=[O:16])[CH:12]=[C:13]2[CH3:15]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(O)C=CC(=C1O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(O)C=CC(=C1O)F
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate is collected
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=CC(OC2=C(C1O)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g | |
YIELD: CALCULATEDPERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |